N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-3-4-9-16(18)17-12(2)10-13-11-19-15-8-6-5-7-14(13)15/h3,5-8,11-12H,1,4,9-10H2,2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAFVMABQSERMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide involves several steps, typically starting with the preparation of the benzothiophene core. The synthetic route may include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.
Alkylation: The benzothiophene core is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.
Amidation: The final step involves the reaction of the alkylated benzothiophene with pent-4-enoic acid or its derivatives to form the amide bond.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide would depend on its specific biological targets. Generally, compounds containing benzothiophene moieties can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide and analogous compounds from the evidence:
Structural and Functional Analysis:
- Benzothiophene vs. Other Aromatic Systems : The benzothiophene core in the target compound offers distinct electronic properties compared to indole () or thiazole (). Sulfur’s polarizability may enhance π-π stacking or hydrophobic interactions in biological systems .
- Enamide vs. Amide/Benzamide : The pent-4-enamide group introduces conformational restraint compared to flexible alkyl chains in ’s benzamides or ’s hexyloxy substituent. This rigidity could improve target selectivity .
- Substituent Effects: Alkoxy groups () and fluorine () influence lipophilicity and electronic profiles.
- Heterocyclic Diversity : The tetrahydrothiophene dioxide in introduces a sulfone group, which may enhance metabolic stability compared to the benzothiophene’s sulfur atom .
Research Findings and Discussion
- Antimicrobial Potential: Schiff bases derived from 1-benzothiophene-3-carbaldehyde () show activity against bacteria and fungi, suggesting that the benzothiophene-enamide hybrid could be explored for similar applications.
- The target compound’s enamide group may similarly engage catalytic sites, though empirical validation is needed .
- Computational Insights: Noncovalent interaction (NCI) analysis () and electron localization function (ELF) studies () could elucidate how the benzothiophene-enamide structure compares to analogs in terms of hydrogen bonding, van der Waals interactions, and steric effects.
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide is a compound characterized by a benzothiophene moiety, which has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interaction with serotonin receptors, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its chemical structure is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | C16H19NOS |
| Molecular Weight | 273.39 g/mol |
| InChI Key | InChI=1S/C16H19NOS/c1-3-4-9-16(18)17-12(2)10-13-11-19-15-8-6-5-7-14(13)15/h3,5-8,11-12H,1,4,9-10H2,2H3,(H,17,18) |
The primary biological activity of this compound is attributed to its interaction with the 5-HT1A serotonin receptors . These receptors are implicated in various physiological and psychological processes, including mood regulation and anxiety response. The compound likely modulates these receptors through electrostatic interactions , influencing the serotonin system and potentially alleviating symptoms associated with psychiatric disorders such as depression and anxiety.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various pharmacological applications:
- Serotonin Receptor Binding Affinity : Research indicates that derivatives of benzothiophene exhibit significant binding affinity to 5-HT1A receptors. For instance, studies have shown that modifications in the benzothiophene structure can enhance receptor affinity and selectivity .
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting leukotriene production in human polymorphonuclear leukocytes (PMNs), suggesting that this compound could possess similar properties .
Comparative Studies
A comparative analysis was conducted between this compound and other benzothiophene derivatives:
| Compound | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| This compound | 5-HT1A | Moderate |
| Raloxifene | Estrogen Receptor | High |
| Zileuton | 5-Lipoxygenase | Moderate |
These findings indicate that while this compound shows moderate affinity for serotonin receptors, its unique structure may allow for diverse biological activities compared to other known compounds .
In Vivo Studies
In vivo studies utilizing animal models have demonstrated that compounds with similar structures can effectively reduce anxiety-like behaviors when administered at specific dosages. This suggests a possible therapeutic application for this compound in treating anxiety disorders .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide, and how can computational tools optimize reaction pathways?
- Methodological Answer : Synthesis typically involves coupling benzothiophene derivatives with propan-2-yl intermediates, followed by enamide formation. Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path search methods combined with experimental validation (e.g., NMR monitoring) ensure efficient optimization .
Q. How can researchers characterize the structural and chemical properties of this compound using advanced analytical techniques?
- Methodological Answer : Use a combination of:
- Spectroscopy : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural elucidation.
- Chromatography : HPLC or GC-MS to assess purity and degradation products.
- Thermal Analysis : Differential scanning calorimetry (DSC) to study phase transitions.
Cross-validate results with computational simulations (e.g., molecular docking) to confirm stereochemistry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and CLP guidelines:
- Use fume hoods for synthesis steps involving volatile intermediates.
- Conduct toxicity screenings (e.g., Ames test for mutagenicity) before large-scale use.
- Document Material Safety Data Sheets (MSDS) with specific handling instructions for benzothiophene derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or inconsistent yields) during synthesis?
- Methodological Answer : Apply a systematic approach:
Hypothesis Testing : Use isotopic labeling (e.g., deuterated reagents) to trace reaction pathways.
In Silico Modeling : Compare experimental outcomes with quantum mechanical simulations to identify unaccounted intermediates.
Factorial Design : Vary parameters (temperature, catalyst loading) to isolate confounding variables .
Q. What computational strategies are effective for predicting the compound’s reactivity in novel chemical environments?
- Methodological Answer :
- Reactor Design Simulations : Use software like COMSOL Multiphysics to model mass transfer and kinetics in multiphase systems.
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict regioselectivity or side reactions.
- Free Energy Calculations : Estimate activation barriers for proposed mechanisms using molecular dynamics .
Q. How can researchers optimize solvent systems and catalysts for scalable synthesis while minimizing environmental impact?
- Methodological Answer :
- Green Chemistry Metrics : Apply E-factor and atom economy calculations to compare solvent/catalyst combinations.
- High-Throughput Screening : Use robotic platforms to test hundreds of conditions (e.g., ionic liquids vs. traditional solvents).
- Life Cycle Analysis (LCA) : Evaluate waste streams and energy consumption for industrial scalability .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Use Arrhenius plots to extrapolate degradation rates at elevated temperatures.
- pH-Rate Profiling : Conduct kinetic studies in buffered solutions to identify hydrolysis-sensitive functional groups.
- Data Integration : Combine experimental results with cheminformatics databases to predict long-term stability .
Q. How can interdisciplinary approaches (e.g., chemical engineering and materials science) enhance applications of this compound?
- Methodological Answer :
- Membrane Technology : Investigate its use in polymer membranes for gas separation (e.g., CO₂ capture) via permeability assays.
- Fuel Engineering : Test its catalytic activity in renewable fuel synthesis using fixed-bed reactors.
- Process Control : Implement real-time monitoring (e.g., PAT tools) for continuous manufacturing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
